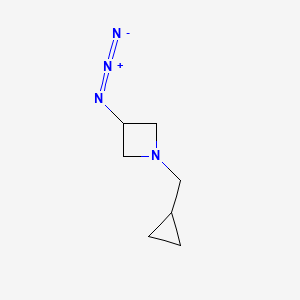
(2E)-3-(4-fluorophenyl)-1-(3-hydroxyazetidin-1-yl)prop-2-en-1-one
Übersicht
Beschreibung
(2E)-3-(4-fluorophenyl)-1-(3-hydroxyazetidin-1-yl)prop-2-en-1-one, also known as 4-F-3-hydroxyazetidine, is an important organic compound that has gained considerable attention in the scientific research community. It is a versatile compound that can be used in a variety of applications, from synthesis of other compounds to drug development.
Wissenschaftliche Forschungsanwendungen
Molecular and Crystal Structure Analysis
- The molecular structure of (2E)-3-(4-fluorophenyl)-1-(3-hydroxyazetidin-1-yl)prop-2-en-1-one has been analyzed, revealing that its hydroxyphenyl and fluorophenyl groups are coplanar, impacting its crystal packing and stabilization through intermolecular hydrogen bonding (Butcher, Jasinski, Narayana, Lakshmana, & Yathirajan, 2007).
Synthesis and Structural Characterization
- This compound has been synthesized and characterized as part of a study on chalcone derivatives, where its crystal structure and intermolecular interactions were detailed (Salian, Narayana, Sarojini, Mahesh, Byrappa, & Kumar, 2018).
Antimicrobial Activity
- A related study synthesized novel derivatives of this compound and evaluated their antimicrobial activity, highlighting the potential application of these compounds in antibacterial and antifungal treatments (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).
Photophysical Properties
- Research has also been conducted on the photophysical properties of derivatives of this compound, examining their absorption and fluorescence characteristics in various solvents, which is essential for understanding their potential applications in photovoltaic cells or as fluorescent probes (Kumari, Varghese, George, & Sudhakar, 2017).
Biological Activity Studies
- Another study investigated the potential interactions of derivatives of this compound with protein targets in SARS-CoV-2, indicating their potential use in developing antiviral agents (Almeida-Neto et al., 2020).
Anticonvulsant Activity
- The anticonvulsant activity of derivatives has been studied, indicating their potential application in treating convulsions and related neurological conditions (Bihdan, 2019).
Eigenschaften
IUPAC Name |
(E)-3-(4-fluorophenyl)-1-(3-hydroxyazetidin-1-yl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO2/c13-10-4-1-9(2-5-10)3-6-12(16)14-7-11(15)8-14/h1-6,11,15H,7-8H2/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTBADDYJXRCLG-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=C(C=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=C(C=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-fluorophenyl)-1-(3-hydroxyazetidin-1-yl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















